![molecular formula C17H19N3O2 B15020130 N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15020130.png)
N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular membranes and DNA .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of the 3-methoxyphenyl group, which imparts specific electronic and steric properties.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-8-15(9-7-13)18-12-17(21)20-19-11-14-4-3-5-16(10-14)22-2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
UOTITNMIFVPRTC-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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